![molecular formula C13H9ClN2O2S B1349591 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-07-5](/img/structure/B1349591.png)
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Overview
Description
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds It features a thieno[2,3-c]pyrazole core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AChE is a principal enzyme that hydrolyzes acetylcholine, a key neurotransmitter, and its activity is crucial for normal nerve pulse transmission .
Mode of Action
It’s suggested that similar pyrazoline compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid might interact with its targets, potentially leading to changes in their function.
Biochemical Pathways
Related pyrazole compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and can increase dramatically under cellular damage .
Result of Action
Related pyrazoline compounds have been associated with neuroprotective effects, potentially through the modulation of acetylcholinesterase activity .
Action Environment
It’s worth noting that the interactions between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, leading to enhanced cholinergic signaling. Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules, such as nuclear factor kappa B and mitogen-activated protein kinases, this compound can alter gene expression patterns and cellular metabolism. In various cell types, including neuronal and immune cells, this compound has been shown to reduce oxidative damage and inflammation, thereby promoting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . Additionally, this compound can interact with transcription factors, such as nuclear factor kappa B, to modulate gene expression. By influencing the expression of genes involved in oxidative stress responses and inflammation, this compound can exert protective effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular functions, including reduced oxidative stress and inflammation . These effects are consistent across both in vitro and in vivo models, suggesting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative damage in the brain . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative stress and inflammation . This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in detoxifying reactive oxygen species . By modulating the activity of these enzymes, this compound can influence metabolic flux and maintain cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, this compound can accumulate in tissues with high oxidative stress, such as the liver and brain, where it can modulate cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress responses . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiophene derivatives and hydrazine derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the thieno[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Contains an additional chlorophenyl group.
Uniqueness
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNOKMJVZJDVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153303 | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565171-07-5 | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


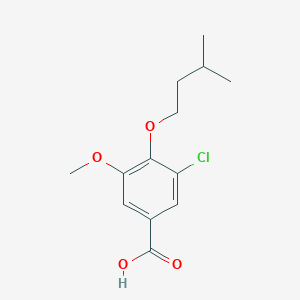
![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
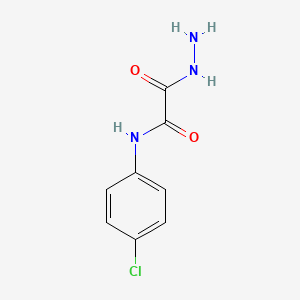

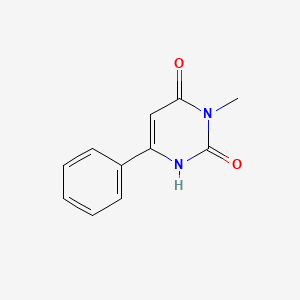
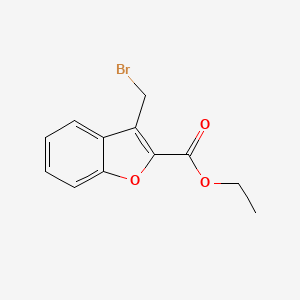
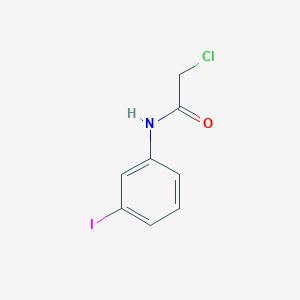
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
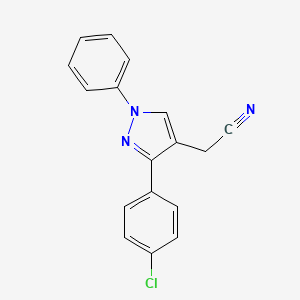
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
